Dihydroisosteviol

Description

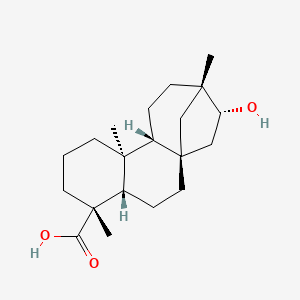

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H32O3 |

|---|---|

Poids moléculaire |

320.5 g/mol |

Nom IUPAC |

(1R,4S,5R,9S,10R,13S,14R)-14-hydroxy-5,9,13-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-15,21H,4-12H2,1-3H3,(H,22,23)/t13-,14-,15+,17-,18+,19+,20-/m0/s1 |

Clé InChI |

LXNQITSPGGEHPV-DONSJTAYSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)C[C@H]2O)(C)C(=O)O)C |

SMILES canonique |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2O)(C)C(=O)O)C |

Synonymes |

dihydroisosteviol |

Origine du produit |

United States |

Biosynthesis and Chemical Derivation of Dihydroisosteviol

The formation of dihydroisosteviol is not a direct biological process within the Stevia plant but rather a result of subsequent chemical modifications of the naturally occurring steviol (B1681142). The biosynthesis of steviol itself is a complex, multi-step process involving several key pathways and intermediates.

Contribution of the Methyl Erythritol 4-Phosphate (MEP) Pathway

The journey to steviol, and by extension this compound, begins with the methylerythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com This pathway is responsible for the synthesis of the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). steviashantanu.com In Stevia rebaudiana, the MEP pathway, which takes place in the plastids, is the predominant source of these precursors for diterpene biosynthesis, including that of steviol glycosides. researchgate.netacs.orgnih.gov The initial molecules for this pathway are pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are products of primary metabolism. wikipedia.org

Role of Geranylgeranyl Diphosphate (GGDP) in Diterpene Production

IPP and DMAPP, generated via the MEP pathway, are sequentially condensed to form larger prenyl diphosphates. tandfonline.com Specifically, the enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the formation of the 20-carbon molecule, geranylgeranyl diphosphate (GGDP). uniprot.orgmdpi.com GGDP is a crucial branch-point intermediate that serves as the universal precursor for the biosynthesis of a vast array of diterpenoids, including the steviol backbone. tandfonline.comuniprot.orgmdpi.com

Formation of Ent-Kaurene (B36324) and Ent-Kaurenoic Acid

The conversion of the linear GGDP molecule into the cyclic diterpene structure of steviol involves several enzymatic steps. First, GGDP is cyclized in a two-step process to form ent-kaurene. nih.govgoogle.com This reaction is catalyzed by two distinct enzymes located in the plastids: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). researchgate.netnih.gov Subsequently, ent-kaurene is oxidized by a cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to produce ent-kaurenoic acid. nih.govtandfonline.com This oxidation step occurs on the plastid membrane. researchgate.net

Steviol as a Pivotal Aglycone Precursor

Ent-kaurenoic acid is the final common precursor shared between the biosynthesis of gibberellins (B7789140) and steviol glycosides. mdpi.com The pathway diverges at this point. For steviol synthesis, ent-kaurenoic acid undergoes hydroxylation at the C-13 position, a reaction catalyzed by kaurenoic acid 13-hydroxylase (KAH), to form steviol (ent-13-hydroxy kaurenoic acid). mdpi.com Steviol then serves as the essential aglycone (non-sugar) core upon which various sugar molecules are attached by UDP-dependent glycosyltransferases (UGTs) in the cytoplasm to create the diverse family of steviol glycosides. wikipedia.orgashs.orgnih.gov

Acid-Catalyzed Rearrangement of Steviol to Isosteviol (B191626)

Isosteviol, the immediate precursor to this compound, is not typically found in the Stevia plant. It is an artifact of the extraction and purification process, formed through the acid-catalyzed hydrolysis of steviol glycosides. mdpi.comnih.gov During this process, the glycosidic bonds are cleaved, releasing the steviol aglycone. In the acidic environment, steviol undergoes a Wagner-Meerwein rearrangement, a type of carbocation rearrangement, to form the more stable structural isomer, isosteviol. ncl.edu.twscienceopen.comresearchgate.net

Chemical Reduction Methodologies for this compound Synthesis (e.g., using NaBH4)

This compound is synthesized from isosteviol through a chemical reduction process. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). ncl.edu.twmdpi.com In this reaction, the ketone functional group at C-16 in the D-ring of the isosteviol molecule is reduced to a hydroxyl group, yielding this compound. mdpi.comresearchgate.net This stereoselective reduction typically occurs in a solvent like methanol (B129727) or ethanol. mdpi.comresearchgate.net Other research has also reported the use of sodium borohydride in tetrahydrofuran (B95107) (THF) to achieve this transformation. ugd.edu.mk

Enzymatic Contributions to Steviol Glycoside Elaboration

The biosynthesis of the diverse array of steviol glycosides found in Stevia rebaudiana is a complex process governed by a series of enzymatic reactions. Following the formation of the diterpenoid aglycone, steviol, a cascade of glycosylation steps is initiated, catalyzed by a specific group of enzymes known as UDP-glycosyltransferases (UGTs). wikipedia.orgresearchgate.net These enzymes are responsible for the sequential addition of sugar moieties to the steviol backbone, a process that ultimately determines the sweetness profile and sensory characteristics of the resulting glycosides. wikipedia.orgresearchgate.net

The elaboration of steviol glycosides begins with the crucial hydroxylation of ent-kaurenoic acid at the C-13 position by the enzyme ent-kaurenoic acid 13-hydroxylase (KAH), which yields steviol. publish.csiro.aumdpi.com This step represents a key branch point, diverting the metabolic pathway from gibberellin biosynthesis towards the production of steviol glycosides. publish.csiro.autandfonline.com

Subsequent glycosylation events lead to the formation of more complex steviol glycosides. The conversion of steviolmonoside to steviolbioside (B1681143) involves the addition of another glucose unit. researchgate.nettandfonline.com Following this, the enzyme UGT74G1 catalyzes the glucosylation of steviolbioside at the C-19 carboxyl group, producing stevioside (B1681144). researchgate.nettandfonline.complos.org The biosynthesis of rebaudioside A, a highly desirable sweet-tasting glycoside, occurs through the further glucosylation of stevioside at the C-13 position, a reaction mediated by the enzyme UGT76G1. researchgate.nettandfonline.complos.orgresearchgate.net

The diversity of steviol glycosides is a direct result of the varied activities and substrate specificities of different UGTs. osti.gov Research has identified several UGTs in Stevia rebaudiana, each playing a distinct role in the elaboration of the steviol core. plos.orgnih.gov For instance, in addition to the primary UGTs, other enzymatic systems like cyclodextrin (B1172386) glycosyltransferases (CGTase), α- and β-glucosidases, and galactosidases can be utilized for the in vitro modification of steviol glycosides to enhance their sweetness profiles. researchgate.netsteviashantanu.com Furthermore, engineered glycosynthases derived from bacteria such as Agrobacterium and Streptomyces have been successfully employed to add glucose or galactose moieties to existing steviol glycosides like Rebaudioside C. maxapress.comresearchgate.net The concerted action of these enzymes results in the rich and varied composition of steviol glycosides found in the leaves of the stevia plant. wikipedia.orgplos.org

Table of Key Enzymes in Steviol Glycoside Elaboration

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| ent-Kaurenoic acid 13-hydroxylase | KAH | Hydroxylates ent-kaurenoic acid at the C-13 position. publish.csiro.aumdpi.com | ent-Kaurenoic acid | Steviol |

| UDP-glycosyltransferase 85C2 | UGT85C2 | Attaches a glucose molecule to the C-13 hydroxyl group of steviol. researchgate.netosti.gov | Steviol, UDP-glucose | Steviolmonoside |

| UDP-glycosyltransferase 74G1 | UGT74G1 | Glucosylates steviolbioside at the C-19 carboxyl group. researchgate.nettandfonline.complos.org | Steviolbioside, UDP-glucose | Stevioside |

| UDP-glycosyltransferase 76G1 | UGT76G1 | Glucosylates stevioside at the C-13 position. researchgate.netplos.orgresearchgate.net | Stevioside, UDP-glucose | Rebaudioside A |

Chemical Synthesis and Advanced Structural Modification of Dihydroisosteviol Analogues

Semi-Synthetic Approaches to Dihydroisosteviol

This compound is primarily obtained through the chemical modification of isosteviol (B191626), which itself is derived from the acid-catalyzed hydrolysis of stevioside (B1681144), a major glycoside found in the leaves of the Stevia rebaudiana plant. mdpi.comscialert.netijfmr.com This hydrolysis cleaves the glucose units, leading to the aglycone steviol (B1681142), which then undergoes a Wagner-Meerwein rearrangement to form the more stable isosteviol. mdpi.comnih.gov

The conversion of isosteviol to this compound involves the reduction of the C-16 keto group. A common method employs sodium borohydride (B1222165) in ethanol, which stereoselectively yields the corresponding alcohol, (16S)-16-hydroxy-ent-beyeran-19-oic acid, also known as this compound. mdpi.comresearchgate.netscispace.com Another approach involves reduction with hydrazine (B178648) hydrate (B1144303) over Raney nickel. researchgate.net These semi-synthetic routes provide a readily accessible supply of this compound for further derivatization.

Microbial transformation also presents a viable method for producing this compound and its hydroxylated analogues. Fermentation of isosteviol with certain fungi, such as Penicillium citrinum, can yield 17-hydroxyisosteviol and 16,17-dihydroxybeyeran-19-oic acid. mdpi.com Further microbial processes using organisms like Mucor recurvatus, Absidia pseudocylindrospora, and Aspergillus niger can introduce hydroxyl groups at various positions on the isosteviol skeleton, creating a panel of structurally diverse metabolites. acs.orgnih.gov

Targeted Structural Modifications and Derivative Synthesis

The isosteviol backbone, with its rigid tetracyclic system and multiple stereocenters, offers a unique template for developing new chemical entities. nih.gov Key reactive sites for modification are the 19-carboxyl group on the A-ring and the functional groups on the D-ring. scienceopen.com

The carboxylic acid at C-19 is a prime target for modification to generate esters, amides, and other functional derivatives. mdpi.comscienceopen.com Esterification is a common strategy, often employed to protect the carboxyl group during subsequent reactions on other parts of the molecule or to modulate the compound's physicochemical properties. scienceopen.com For instance, treatment of isosteviol with bromoethane (B45996) and potassium hydroxide (B78521) yields the corresponding ethyl ester. scienceopen.com Benzyl (B1604629) esters have also been prepared using benzyl bromide. mdpi.com

Further modifications at the C-19 position have led to the synthesis of various amide derivatives. researcher.life Khaybullin and colleagues synthesized hybrids of isosteviol with nitric oxide donor functionalities at the C-19 position, resulting in compounds with significant antiproliferative properties. nih.gov The synthesis of isosteviol-proline conjugates has also been reported, creating chiral catalysts for asymmetric aldol (B89426) reactions. mdpi.com

The D-ring of isosteviol, particularly the C-16 keto group and adjacent positions, is a hub for extensive structural diversification. mdpi.comnih.govscienceopen.com These modifications have yielded compounds with a wide range of biological activities. scienceopen.comresearchgate.net

One common approach is the stereoselective reduction of the C-16 ketone to an alcohol, which can then be further functionalized. mdpi.com For example, stereoselective reduction with NaBH4 can produce hydroxyl-containing derivatives. scienceopen.com The introduction of an α-methylenecyclopentanone moiety in the D-ring has been shown to result in compounds with remarkable anticancer activity. mdpi.comnih.gov

Beckmann rearrangement and fragmentation of the D-ring have been utilized to create skeletally diverse and stereochemically complex lactam templates. nih.gov Additionally, the modification of the C-15 and C-16 positions has led to the synthesis of various structural types of isosteviol derivatives with significant inhibitory effects against cancer cell lines. scienceopen.com

| Modification | Key Reagents/Reaction | Resulting Derivative Type | Reported Activity | Reference |

|---|---|---|---|---|

| Introduction of α-methylenecyclopentanone | Multi-step synthesis | α-methylenecyclopentanone derivative | Anticancer | mdpi.comnih.gov |

| Beckmann Rearrangement | - | Lactam templates | Scaffolds for small-molecule libraries | nih.gov |

| Modification at C-15 and C-16 | - | Various structural types | Anticancer | scienceopen.com |

Fusing heterocyclic rings to the isosteviol skeleton is a prominent strategy for generating novel compounds with enhanced biological properties. nih.gov Pyrazole (B372694) and isoxazolidine (B1194047) rings, in particular, have been successfully incorporated, often leading to potent anticancer agents. researchgate.netdaneshyari.comnih.gov

The synthesis of isosteviol-fused pyrazoline and pyrazole derivatives can be achieved through intramolecular 1,3-dipolar cycloaddition and condensation reactions, respectively. researchgate.netnih.gov These reactions often proceed with high stereoselectivity. scienceopen.comresearchgate.net For example, carbothioamide-substituted pyrazole derivatives of isosteviol have demonstrated noteworthy cytotoxic activities against various human tumor cell lines. daneshyari.comnih.govresearchgate.net Specifically, a 2,4-di-Cl-phenylpyrazole derivative displayed potent cytotoxicity against SGC 7901, A549, and Raji cancer cells. researchgate.net

Isoxazolidine-containing derivatives have also been synthesized via 1,3-dipolar cycloaddition reactions of nitrones with alkenes. researchgate.net The introduction of these heterocyclic fragments can significantly influence the biological activity profile of the parent isosteviol molecule. mdpi.comscienceopen.com

| Heterocycle | Synthetic Approach | Key Findings | Reference |

|---|---|---|---|

| Pyrazole | Intramolecular condensation reaction | Noteworthy cytotoxic activities against human tumor cell lines. | researchgate.netnih.gov |

| Pyrazoline | Intramolecular 1,3-dipolar cycloaddition | Structurally related to active pyrazole derivatives. | researchgate.netnih.gov |

| Isoxazolidine | 1,3-dipolar cycloaddition of nitrones | Creation of novel bioactive molecules. | daneshyari.comresearchgate.net |

| Carbothioamide-substituted Pyrazole | Multi-step synthesis | Potent cytotoxicity against Raji cells. | daneshyari.comnih.gov |

The synthesis of 1,3-aminoalcohol derivatives from isosteviol has emerged as a fruitful area of research, yielding compounds with significant antiproliferative activities. mdpi.commdpi.comnih.govcitedrive.comnih.govresearchgate.net These derivatives are typically prepared through stereoselective transformations involving the D-ring of isosteviol. mdpi.commdpi.comnih.govcitedrive.comnih.govresearchgate.net

One synthetic route involves the Mannich condensation of the isosteviol methyl ester with paraformaldehyde and a secondary amine, which stereoselectively forms 1,3-aminoketones. mdpi.comnih.govresearchgate.net Subsequent reduction of these aminoketones produces diastereoisomeric 1,3-aminoalcohols. nih.gov

An alternative and widely used method starts with a stereoselective hydroxy-formylation of isosteviol, followed by the formation of an oxime. Reduction of the oxime yields a primary aminoalcohol, which can then be further functionalized through reductive alkylation with various aldehydes to create a library of N-substituted 1,3-aminoalcohols. mdpi.comnih.govresearchgate.net Another approach involves the reductive amination of an intermediate 3-hydroxyaldehyde derived from isosteviol. mdpi.comcitedrive.comnih.gov Studies have shown that the presence of an N-benzyl group on the aminoalcohol function can be crucial for potent antiproliferative activity. mdpi.comnih.gov

Stereoselective Transformations in this compound Derivative Synthesis

The inherent chirality and rigid skeleton of this compound and its parent compound, isosteviol, make them excellent substrates for stereoselective reactions. nih.gov Many chemical transformations on the isosteviol core proceed with high stereoselectivity, often without the need for external chiral catalysts or auxiliaries. nih.gov

The synthesis of 1,3-aminoalcohol derivatives is a prime example of stereoselective synthesis. mdpi.comnih.govcitedrive.comnih.govresearchgate.net The Mannich reaction on the isosteviol methyl ester, for instance, is highly stereoselective, producing a single diastereoisomer. mdpi.comresearchgate.net Similarly, the reduction of the C-16 ketone often proceeds with high stereofacial selectivity. mdpi.com

The stereoselective synthesis of isosteviol-based diols is another important transformation. mdpi.comresearchgate.net A one-pot Aldol-Cannizzaro process can be used to stereoselectively synthesize diol derivatives, which can then be used as intermediates for further modifications. mdpi.commdpi.comresearchgate.net The unique three-dimensional structure of the isosteviol framework guides the approach of reagents, leading to predictable and controlled stereochemical outcomes in the products. nih.gov This feature is invaluable for the rational design and synthesis of complex, stereochemically defined molecules with potential therapeutic applications. researchgate.netmdpi.com

Metabolic Fates and Biotransformation Profiles of Dihydroisosteviol

Mammalian Metabolic Pathways

The metabolism of dihydroisosteviol and its parent compound, isosteviol (B191626), in mammals is predominantly a hepatic process. It involves both Phase I and Phase II biotransformation reactions, which ultimately facilitate the elimination of these compounds from the body.

Despite its limited role, some Phase I metabolites of isosteviol have been identified. In both human and rat liver fractions, mono-hydroxy-isosteviol was detected as a minor metabolite. nih.govresearchgate.netsigmaaldrich.com Interestingly, rat liver fractions demonstrated a slightly different metabolic profile, generating dihydroxy-isosteviol in addition to two different mono-hydroxy derivatives. nih.govox.ac.ukresearchgate.net this compound itself has also been identified as a metabolite of isosteviol, formed through the reduction of a carbonyl functional group. nih.govresearchgate.net

Phase II biotransformation is the dominant metabolic pathway for both isosteviol and its metabolite, this compound. researchgate.net This phase involves the conjugation of the compounds with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.net For isosteviol and this compound, the primary Phase II reaction is acyl-β-D-glucuronidation, the attachment of glucuronic acid. nih.govresearchgate.netresearchgate.net

Studies have consistently shown that isosteviol is mainly metabolized to its acyl-β-D-glucuronide in both humans and rats. nih.govox.ac.ukresearchgate.net The rapid depletion of isosteviol in in-vitro systems supplemented with UDP-glucuronic acid (UDPGA) highlights the prominence of this glucuronidation pathway. researchgate.net In a rat liver perfusion study, isosteviol-glucuronide was found to be the predominant metabolite excreted into the bile. researchgate.netresearchgate.net The in vitro half-life of isosteviol in a UDPGA-supplemented human liver microsomal medium was determined to be approximately 24.9 minutes. nih.govresearchgate.net

Following its formation from isosteviol, this compound also undergoes extensive Phase II metabolism. Research confirms that this compound is subsequently biotransformed to its own acyl-β-D-glucuronide in both humans and rats, preparing it for elimination. nih.govresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net

| Compound | Metabolic Phase | Key Reaction | Primary Metabolite(s) | Species |

| Isosteviol | Phase I | Hydroxylation, Reduction | Mono-hydroxy-isosteviol, Dihydroxy-isosteviol (rats), this compound | Human, Rat |

| Isosteviol | Phase II | Acyl-β-D-glucuronidation | Isosteviol acyl-β-D-glucuronide | Human, Rat |

| This compound | Phase II | Acyl-β-D-glucuronidation | This compound acyl-β-D-glucuronide | Human, Rat |

Microbial Transformations of this compound and Related Compounds

Microorganisms, particularly fungi, are known for their versatile enzymatic systems that can transform a wide array of complex molecules. mdpi.comuitm.edu.my This capability has been harnessed to study the metabolism of compounds like this compound and to generate novel derivatives. mdpi.com

The biotransformation of this compound has been investigated using several fungal and bacterial strains. A significant study detailed the incubation of this compound with Absidia pseudocylindrospora ATCC 24169, Streptomyces griseus ATCC 10137, Mucor recurvatus MR36, and Aspergillus niger BCRC 31130. nih.gov This process yielded a total of fifteen metabolites, demonstrating the extensive capacity of these microorganisms to modify the this compound structure. nih.gov

Similarly, the parent compound, isosteviol, has been the subject of numerous microbial transformation studies. Fungi such as Aspergillus niger, Penicillium chrysogenum, and Rhizopus arrhizus have been used to produce various hydroxylated derivatives. mdpi.comnih.gov For instance, A. niger is known to produce hydroxylated metabolites of isosteviol. nih.gov Preparative-scale fermentation of isosteviol with Mucor recurvatus, Absidia pseudocylindrospora, and Aspergillus niger has been shown to stereoselectively introduce hydroxyl groups at multiple positions on the molecule. acs.org

The microbial transformation of this compound led to the generation of a diverse range of metabolites. Of the fifteen metabolites produced by A. pseudocylindrospora, S. griseus, M. recurvatus, and A. niger, eight were identified as previously unknown compounds. nih.gov The structures of these novel metabolites were established using advanced analytical techniques, including 2D NMR and high-resolution mass spectrometry (HRMS). nih.gov The structure of one of the metabolites was further confirmed by single-crystal X-ray diffraction analysis. nih.gov

Biotransformation of the related compound, isosteviol, by various fungi has also yielded novel metabolites. For example, incubation of isosteviol with Mucor recurvatus, Absidia pseudocylindrospora, and Aspergillus niger afforded nine new metabolites alongside nine known ones. acs.org These transformations involved reactions such as stereoselective hydroxylation and ketonization at various carbon positions (C-1, -6, -7, -9, -11, -12, -15, and -17). acs.org

Table of Selected Microbial Metabolites from this compound

| Fungal Strain | Number of Metabolites Produced | Number of Novel Metabolites | Analytical Techniques for Characterization |

|---|---|---|---|

| Absidia pseudocylindrospora ATCC 24169 | Part of a 15-metabolite yield | Part of an 8-metabolite yield | 2D NMR, HRMS, X-ray Diffraction |

| Streptomyces griseus ATCC 10137 | Part of a 15-metabolite yield | Part of an 8-metabolite yield | 2D NMR, HRMS, X-ray Diffraction |

| Mucor recurvatus MR36 | Part of a 15-metabolite yield | Part of an 8-metabolite yield | 2D NMR, HRMS, X-ray Diffraction |

Comparative Metabolic Studies of this compound

Comparative studies of the metabolism of this compound and its parent compound, isosteviol, have primarily focused on differences between rats and humans, which are common models in toxicological and pharmacological research. These studies confirm a shared, dominant metabolic pathway across species while also highlighting some species-specific differences in minor pathways. researchgate.netresearchgate.net

The primary metabolic fate for both isosteviol and this compound is consistent between rats and humans: conjugation to form an acyl-β-D-glucuronide. nih.govresearchgate.netsigmaaldrich.com This glucuronide is the main metabolite identified in both species. ox.ac.ukresearchgate.net

Molecular and Cellular Mechanisms of Action of Dihydroisosteviol

Modulation of Ion Channel Activity

Dihydroisosteviol has demonstrated significant effects on the activity of the CFTR chloride channel, a key protein in epithelial ion and water transport. nih.govfrontiersin.org

This compound has been shown to directly inhibit the CFTR, a cAMP-activated chloride channel. researchgate.netnih.gov This inhibitory action is considered a primary mechanism for its effects on epithelial transport. nih.gov Studies have indicated that this compound targets the CFTR channel, leading to a reduction in chloride secretion. researchgate.netnih.gov The inhibition is reversible and does not appear to involve changes in intracellular cAMP levels. researchgate.netnih.gov

Consistent with its direct inhibition of CFTR, this compound effectively reduces cAMP-activated chloride secretion in epithelial cells. jst.go.jpnih.gov This has been observed in studies where chloride secretion was stimulated by agents that increase intracellular cAMP, such as forskolin (B1673556) or CPT-cAMP. researchgate.netjst.go.jpnih.gov this compound's ability to curb this stimulated secretion underscores its role as a CFTR inhibitor. jst.go.jpnih.gov This effect is specific to CFTR-mediated transport, as the compound does not appear to affect calcium-activated chloride channels. researchgate.netnih.gov

The inhibitory effects of this compound on CFTR have been extensively studied in various cell models. In human intestinal epithelial T84 cells, this compound potently inhibits CFTR-mediated chloride secretion. jst.go.jpnih.govjst.go.jp Interestingly, in Fisher rat thyroid (FRT) cells stably expressing human CFTR (FRT-CFTR cells), this compound failed to inhibit the CFTR-mediated apical chloride current. jst.go.jpnih.govjst.go.jp This discrepancy suggests that the inhibitory mechanism in T84 cells may involve additional cellular factors not present or active in FRT-CFTR cells. jst.go.jpnih.gov

| Cell Line | Effect of this compound on CFTR-mediated Chloride Current | Reference |

| T84 | Effective inhibition | jst.go.jp, nih.gov, jst.go.jp |

| FRT-CFTR | No inhibition | jst.go.jp, nih.gov, jst.go.jp |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Further investigation into the mechanisms of this compound action has revealed its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism. jst.go.jpnih.govjst.go.jp

Studies have demonstrated that this compound induces the phosphorylation of the α-subunit of AMPK at threonine-172 in T84 cells. jst.go.jp This phosphorylation is a key indicator of AMPK activation. jst.go.jp Western blot analysis confirmed a significant increase in phosphorylated AMPKα following treatment with this compound. jst.go.jpnih.gov Notably, this activation of AMPK was observed in T84 cells but not in FRT-CFTR cells, mirroring the cell-specific inhibition of CFTR. jst.go.jpnih.govjst.go.jp

AMPK is a known negative regulator of CFTR. nih.govjci.orgresearchgate.net Activation of AMPK can lead to the inhibition of CFTR-mediated chloride secretion. jst.go.jpnih.govresearchgate.net The inhibitory effect of this compound on CFTR in T84 cells was significantly reduced by pretreatment with an AMPK inhibitor, compound C, providing strong evidence that AMPK activation is, at least in part, responsible for the observed CFTR inhibition. jst.go.jpnih.govjst.go.jp Therefore, this compound's activation of AMPK represents a crucial part of its mechanism for inhibiting CFTR function in intestinal epithelial cells. jst.go.jpnih.gov It is proposed that AMPK phosphorylates CFTR at inhibitory sites, leading to a decrease in channel activity. jst.go.jp

Exploration of Upstream Targets for AMPK Activation by this compound

The activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor, by this compound appears to be mediated by upstream kinases. jst.go.jp Research indicates that the targets of this compound are likely upstream of AMPK itself. jst.go.jp In many cell types, AMPK activation is primarily governed by two upstream kinases: liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.netnih.govmdpi.com LKB1 is often considered the principal upstream kinase for AMPK, particularly in response to metabolic stress that alters the cellular AMP:ATP ratio. embopress.orgwikipathways.org Conversely, CaMKKβ activates AMPK in response to increases in intracellular calcium levels. researchgate.netnih.gov

Studies have shown that in certain cellular contexts, such as LKB1-deficient cell lines, other signaling molecules can activate AMPK. For instance, baicalin (B1667713) has been found to activate AMPK through a CaMKKβ-dependent pathway in cells lacking LKB1. nih.gov This highlights the existence of alternative pathways for AMPK activation. While the precise upstream kinase directly targeted by this compound has not been definitively elucidated, the failure of this compound to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) in cells where AMPK is not natively regulated suggests that its mechanism is indirect and relies on the activation of an upstream component of the AMPK signaling cascade. jst.go.jp

Regulation of Gene Expression at the Transcriptional Level

This compound and its analogs have demonstrated the ability to modulate gene expression at the transcriptional level, influencing both steroidogenic and inflammatory pathways.

Effects on Steroidogenic Gene Expression (e.g., SF-1, StAR, P450scc mRNA)

This compound and its derivatives can act as potential modulators of steroidogenic gene expression. nih.gov The process of steroidogenesis is initiated by the transfer of cholesterol to the inner mitochondrial membrane, a step facilitated by the steroidogenic acute regulatory protein (StAR), and the subsequent conversion of cholesterol to pregnenolone (B344588) by the cytochrome P450 side-chain cleavage enzyme (P450scc). wikipedia.orgdoi.orgnih.govnih.gov The expression of these key steroidogenic genes is controlled by transcription factors like steroidogenic factor-1 (SF-1). wikipedia.orgresearchgate.net

In studies using mouse adrenal tumor (Y-1) and Leydig tumor (MA-10) cells, various analogs of this compound were shown to alter the mRNA expression of these critical genes. nih.gov Notably, several of these compounds effectively suppressed the expression of P450scc mRNA in both cell lines. nih.govmolaid.com The effects on SF-1 and StAR mRNA expression were more varied and cell-type specific. Some this compound analogs induced SF-1 gene expression and enhanced StAR gene expression in Y-1 cells. nih.govmolaid.com In contrast, in MA-10 cells, some analogs suppressed SF-1 expression, while one was found to suppress StAR mRNA expression. nih.govmolaid.com These findings suggest that structural modifications of this compound can lead to compounds with distinct regulatory effects on the transcription of genes central to steroid hormone production. nih.gov

| Cell Line | Gene | Effect of this compound Analogs |

| Y-1 (Mouse Adrenal Tumor) | P450scc mRNA | Suppression nih.govmolaid.com |

| SF-1 mRNA | Induction (by several analogs) nih.govmolaid.com | |

| StAR mRNA | Enhancement (by two analogs) nih.govmolaid.com | |

| MA-10 (Mouse Leydig Tumor) | P450scc mRNA | Suppression nih.govmolaid.com |

| SF-1 mRNA | Suppression (by several analogs) nih.govmolaid.com | |

| StAR mRNA | Suppression (by one analog) nih.govmolaid.com |

Impact on Inflammatory Gene Expression (e.g., iNOS, TNF-α, COX-2 mRNA)

This compound and its parent compound, isosteviol (B191626), have been shown to exert anti-inflammatory effects by modulating the expression of key inflammatory genes. amegroups.orgnih.gov The inflammatory response often involves the upregulation of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). calis.edu.cnhku.hk

Research on isostevic acid, a closely related compound, demonstrated that its metabolites could significantly reduce the mRNA levels of both TNF-α and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Similarly, studies on isosteviol have shown it can decrease the release of pro-inflammatory cytokines. amegroups.org Furthermore, biotransformation products of isosteviol have been found to significantly reduce the lipopolysaccharide-induced expression of iNOS mRNA in RAW 264.7 macrophages. researchgate.netresearchgate.net This suppression of inflammatory gene expression is a key mechanism behind the anti-inflammatory properties of these compounds. nih.gov

| Gene | Effect of this compound/Isosteviol Derivatives | Cell Model |

| iNOS mRNA | Significant reduction researchgate.netresearchgate.net | LPS-stimulated RAW 264.7 macrophages |

| TNF-α mRNA | Reduction nih.gov | LPS-stimulated RAW 264.7 macrophages |

| COX-2 mRNA | Reduction nih.gov | LPS-stimulated RAW 264.7 macrophages |

Interaction with Other Cellular Signaling Pathways (e.g., Raf/MEK/ERK, mTOR/S6K)

The cellular signaling pathways are interconnected, and the effects of this compound may extend to pathways beyond AMPK. The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are central to regulating cell growth, proliferation, and survival. nih.govnih.govmdpi.comoncotarget.com There is significant crosstalk between the AMPK and mTOR pathways. jst.go.jp AMPK activation is known to inhibit the mTOR pathway, a key regulator of protein synthesis, through phosphorylation of targets like S6 kinase (S6K). jst.go.jp

While direct studies on this compound's interaction with the Raf/MEK/ERK pathway are limited, the parent compound isosteviol has been observed to inhibit this pathway. amegroups.org Specifically, isosteviol was found to inhibit the phosphorylation of p38, JNK, and ERK, which are components of the MAPK/ERK pathway. amegroups.org Given that the Raf/MEK/ERK pathway can regulate mTOR signaling, often in parallel with the PI3K/Akt pathway, it is plausible that this compound's effects are mediated through a complex interplay of these signaling networks. youtube.com The activation of AMPK by this compound would be expected to lead to the downstream inhibition of mTOR and its substrate S6K, thereby impacting protein synthesis and cell growth. jst.go.jp

Influence on Protein Degradation Pathways (e.g., Proteasome-Mediated CFTR Degradation)

This compound and its related compounds, particularly steviol (B1681142), have been shown to influence protein degradation pathways, specifically the ubiquitin-proteasome system. nih.govplos.org This system is a major pathway for the selective degradation of intracellular proteins, playing a critical role in cellular homeostasis. mdpi.compromega.com.authermofisher.com

A key finding is the effect of these compounds on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Steviol has been demonstrated to reduce CFTR expression, in part, by promoting its degradation through the proteasome. nih.govplos.orgresearchgate.netnih.gov In studies using Madin-Darby canine kidney (MDCK) cells, prolonged treatment with steviol markedly reduced CFTR protein levels at the plasma membrane. nih.govplos.org This effect was abolished by the use of a proteasome inhibitor, MG-132, confirming that the degradation was proteasome-mediated. nih.govplos.orgnih.gov this compound itself has been identified as an inhibitor of CFTR-mediated chloride secretion, a function that is linked to the broader family's ability to affect CFTR protein stability and function. jst.go.jpnih.govplos.org This suggests that influencing protein degradation is a significant mechanism of action for this compound and its analogs.

| Compound | Protein Target | Effect | Mechanism |

| Steviol | CFTR | Reduced protein expression nih.govplos.orgnih.gov | Promotion of proteasome-mediated degradation nih.govplos.orgresearchgate.net |

| This compound | CFTR | Inhibition of chloride secretion jst.go.jpnih.gov | Implied link to effects on CFTR stability/function |

Biological Activities and in Vitro Cellular Studies of Dihydroisosteviol

Anti-androgenic Activity

Dihydroisosteviol is recognized as a diterpenoid possessing anti-androgenic activity. This property is attributed to its specific tetracyclic diterpenoid structure. While this activity has been noted as a characteristic of the compound, detailed in vitro studies quantifying this effect or elucidating its specific mechanism of action against androgen receptors are not extensively detailed in the available research.

Cytotoxicity Against Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored through the synthesis of various derivatives and their subsequent evaluation against several human cancer cell lines.

Research into the cytotoxic effects of this compound has led to the development of derivatives with modified functional groups. One such derivative, identified as RJ-4, was synthesized by replacing the 19-COOH group of this compound. This specific derivative demonstrated a significant inhibitory effect on multiple hepatocellular carcinoma cell lines at a concentration of 10 µM. The affected cell lines include HepG2, Huh-7, Hep3B, and SK-Hep1.

Table 1: Cytotoxic Activity of this compound Derivative RJ-4 on Hepatocellular Carcinoma Cell Lines Data based on a study evaluating compounds at a 10 µM concentration.

| Cell Line | Cancer Type | Result |

| HepG2 | Hepatocellular Carcinoma | Significant Inhibition |

| Huh-7 | Hepatocellular Carcinoma | Significant Inhibition |

| Hep3B | Hepatocellular Carcinoma | Significant Inhibition |

| SK-Hep1 | Hepatocellular Carcinoma | Significant Inhibition |

The same derivative, RJ-4, was also tested for its activity against the MDA-MB-231 breast cancer cell line. The study found that RJ-4 exhibits a significant inhibitory effect on these cells at a 10 µM concentration, indicating its potential as a cytotoxic agent against this type of breast cancer.

Table 2: Cytotoxic Activity of this compound Derivative RJ-4 on a Breast Cancer Cell Line Data based on a study evaluating the compound at a 10 µM concentration.

| Cell Line | Cancer Type | Result |

| MDA-MB-231 | Breast Cancer | Significant Inhibition |

There is no available research data describing the cytotoxic activity of this compound or its derivatives against B16-F10 melanoma cell lines.

Quantitative Structure-Activity Relationship (QSAR) analyses are utilized to understand how the chemical structure of a compound influences its biological activity. For the closely related precursor, isosteviol (B191626), QSAR studies have been conducted to guide the synthesis of novel derivatives with enhanced cytotoxic potency. researchgate.net These analyses indicate that the three-dimensional conformation of the molecule is highly significant for its activity. nih.gov Studies on isosteviol derivatives have shown that modifications at various positions on the diterpenoid skeleton can lead to compounds with potent anticancer effects. researchgate.netmdpi.com For instance, the introduction of amino alcohol and thiourea (B124793) groups can increase cytotoxic activity against human cancer cell lines. nih.gov Such QSAR studies provide a theoretical framework for designing more effective this compound derivatives as potential anticancer agents.

Inhibition of Cellular Proliferation (e.g., MDCK and Pkd1 Mutant Cells)

While direct studies on this compound's effect on Pkd1 mutant cells are limited, research on the related compound steviol (B1681142) has shown it can retard renal cyst growth in Pkd1 mutant mouse models by reducing cell proliferation and suppressing certain signaling pathways. nih.govresearchgate.net

Table 3: Effect of this compound on MDCK Cyst Growth Data from an in vitro study on a model of polycystic kidney disease.

| Cell Line | Compound | Concentration | Effect |

| MDCK | This compound | 100 µM | 18.0% decrease in average cyst diameter |

Anti-Inflammatory Effects in Cell Culture Models (e.g., LPS-stimulated RAW264.7 Macrophages)

Inflammation is a complex biological response, and the RAW264.7 macrophage cell line, when stimulated by LPS, is a standard and widely used model to screen compounds for potential anti-inflammatory activity. This model allows researchers to measure the production of various pro-inflammatory cytokines and enzymes. Although the broader class of steviol-derived compounds has been a subject of interest for their pharmacological activities, specific data for this compound's performance in these assays is not present in the available literature.

Advanced Analytical Methodologies for Dihydroisosteviol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of individual components from complex mixtures. In the context of dihydroisosteviol research, various high-performance liquid chromatography techniques are employed to achieve efficient separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the analysis of fluorescent compounds or those that can be derivatized to become fluorescent. measurlabs.com While many steviol (B1681142) glycosides are primarily analyzed using UV detection, the analysis of their aglycone, steviol, and its derivatives like this compound often benefits from the enhanced sensitivity of fluorescence detection. researchgate.netnih.govlabmanager.com

A key application of HPLC-FLD in this area involves the derivatization of steviol and this compound with a fluorescent tag, such as 4-(bromomethyl)-7-methoxycoumarin. researchgate.netnih.gov This process significantly enhances the detection limits, allowing for the quantification of these compounds at very low concentrations. nih.gov The resulting ester derivatives can be effectively separated on a reversed-phase column, such as an ODS (octadecylsilyl) column. researchgate.netnih.gov

Research has demonstrated the successful use of this method for determining steviol in various matrices, including plant material and beverages. nih.gov The mobile phase typically consists of an acetonitrile (B52724)/water mixture, and detection is performed at specific excitation and emission wavelengths tailored to the fluorescent derivative. nih.gov For instance, the 7-methoxy-4-coumarinyl methyl ester of steviol is detected with high sensitivity, with detection limits reported to be around 100 pg. researchgate.netnih.gov

Table 1: HPLC-FLD Method Parameters for Steviol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Internal Standard | This compound (DHISV) | researchgate.netnih.gov |

| Derivatizing Agent | 4-(bromomethyl)-7-methoxycoumarin | researchgate.netnih.gov |

| Column | ODS (250 x 4.6 mm i.d., 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/water (80:20 v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Fluorescence (Excitation: 321 nm, Emission: 391 nm) | nih.gov |

| Limit of Detection (Steviol) | 100 pg | researchgate.netnih.gov |

| Linear Range (Steviol) | 0.5 - 50 µg/mL | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Steviol Glycosides and Derivatives

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, faster separations, and increased sensitivity. kuleuven.be This technique is particularly well-suited for the complex mixtures of steviol glycosides and their derivatives found in Stevia extracts. unimi.itresearchgate.net

The use of UHPLC allows for the separation of a large number of steviol glycosides in a single run. unimi.itresearchgate.net Researchers have successfully employed UHPLC systems to separate and quantify over 30 different steviol glycosides. researchgate.net The choice of column is critical, with amide and HILIC (hydrophilic interaction liquid chromatography) columns often providing excellent separation of these polar compounds. unimi.itresearchgate.netthermofisher.com Reversed-phase C18 columns are also used, sometimes in series, to enhance separation. kuleuven.be

The mobile phase composition, typically a gradient of acetonitrile and water with additives like formic acid, is optimized to achieve the best separation and ionization efficiency when coupled with a mass spectrometer. unimi.it The enhanced resolution of UHPLC can reveal the presence of minor or previously "hidden" compounds that might co-elute with major peaks in a standard HPLC separation. kuleuven.be

Application of Internal Standards (e.g., this compound as IS for Steviol)

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography. An ideal internal standard has similar chemical and physical properties to the analyte but is not naturally present in the sample. kuleuven.be this compound (DHISV) has been successfully employed as an internal standard for the quantification of steviol. researchgate.netnih.govgavinpublishers.comnih.gov

The rationale for using DHISV as an IS for steviol lies in their structural similarity. This similarity ensures that any variations during sample preparation, derivatization, and injection will affect both the analyte and the internal standard in a comparable manner, leading to more precise and accurate results. kuleuven.be For instance, in the HPLC-FLD analysis of steviol, a known amount of DHISV is added to the sample at the beginning of the extraction process. nih.govgavinpublishers.com The ratio of the peak area of the derivatized steviol to the peak area of the derivatized DHISV is then used to calculate the concentration of steviol in the original sample. nih.gov

This approach has been validated for the analysis of steviol in various food matrices and plant materials, demonstrating good precision and accuracy. nih.govkuleuven.benih.gov The use of an internal standard like DHISV is crucial for overcoming matrix effects and ensuring the reliability of the quantitative data.

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and related compounds. When coupled with liquid chromatography, it provides a powerful platform for both qualitative and quantitative analysis.

LC-MS/MS and Q-TOF Analysis of Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique used to identify and quantify compounds in complex mixtures. acs.org It is particularly valuable for studying the metabolites of steviol glycosides. taylorandfrancis.com In LC-MS/MS, after separation by LC, the parent ions of the compounds of interest are selected in the first mass analyzer, fragmented, and the resulting daughter ions are detected in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. acs.org

Quadrupole time-of-flight (Q-TOF) mass spectrometry, often coupled with LC, offers high-resolution and accurate mass measurements. taylorandfrancis.comnih.gov This capability allows for the determination of the elemental composition of a molecule, which is crucial for the tentative identification of unknown metabolites and other compounds present in Stevia extracts. nih.govresearchgate.net Studies using LC-QTOF MS have successfully identified a wide range of compounds in Stevia leaves, including numerous steviol glycosides, flavonoids, and other phytochemicals. taylorandfrancis.comnih.gov The high-resolution data from Q-TOF analysis aids in distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Orbitrap Mass Spectrometry for High-Resolution Analysis

Orbitrap mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that has become a powerful tool in the analysis of steviol glycosides and their derivatives. researchgate.netthermofisher.comthermofisher.com Orbitrap analyzers provide exceptionally high resolving power, often exceeding 100,000 FWHM, which enables the separation of ions with very small mass differences. thermofisher.comthermofisher.comcopernicus.org This is particularly advantageous for analyzing complex matrices where interferences are common. thermofisher.com

The high mass accuracy of Orbitrap MS (typically below 3 ppm) allows for confident identification of compounds by comparing the measured mass to the theoretical mass. researchgate.net UHPLC coupled with Orbitrap MS has been used to develop accurate and robust methods for the determination of steviol glycosides in commercial Stevia extracts, sweeteners, and beverages. unimi.itresearchgate.net The optimal ionization conditions are typically achieved in negative ion mode using electrospray ionization (ESI), with the addition of formic acid to the mobile phase to enhance the formation of deprotonated molecules [M-H]⁻. unimi.itresearchgate.net

The high-resolution capabilities of Orbitrap MS are also instrumental in minimizing false positives and providing reliable quantitative results, even at low concentration levels. mdpi.com This technology enables both targeted and non-targeted screening, making it a versatile platform for comprehensive phytochemical profiling of Stevia and its products. thermofisher.comresearchgate.net

Table 2: Performance Characteristics of UHPLC-Orbitrap MS for Steviol Glycoside Analysis

| Parameter | Value/Range | Reference |

|---|---|---|

| Column | Sub-2 µm amide | unimi.itresearchgate.net |

| Ionization Mode | Negative ESI | unimi.itresearchgate.net |

| Mobile Phase Additive | 0.05% Formic Acid | unimi.itresearchgate.net |

| Intra-day Precision (%RSD) | 2.1 - 4.2% | unimi.it |

| Inter-day Precision (%RSD) | 3.0 - 5.1% | unimi.it |

| Recovery from Spiked Samples | >95% | researchgate.net |

| Mass Resolution | Up to 120,000 FWHM at m/z 200 | copernicus.orgresearchgate.net |

| Mass Accuracy | < 3 ppm | researchgate.net |

Future Research Directions and Translational Research Perspectives

Elucidation of Additional Molecular Targets and Signaling Pathways

While initial research has identified the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and AMP-activated protein kinase (AMPK) as key molecular targets of dihydroisosteviol, the full spectrum of its interactions within the cell remains to be explored. jst.go.jpsu.ac.th this compound's inhibitory effect on CFTR is at least partially mediated by the activation of AMPK, a crucial cellular energy sensor. jst.go.jp The activation of AMPK suggests that this compound could have therapeutic potential in a variety of conditions, including diabetes, cancer, and inflammatory diseases, warranting further investigation into these areas. jst.go.jp

Emerging evidence also points to the involvement of this compound and related steviol (B1681142) derivatives in other critical signaling pathways. Studies using in vitro models of polycystic kidney disease (PKD) have demonstrated that these compounds can inhibit cyst growth. researchgate.net This effect is linked to the inhibition of CFTR expression and the downregulation of the Raf/MEK/ERK and mTOR/S6K signaling pathways, alongside the activation of AMPK. researchgate.net Furthermore, related steviol glycosides are known to interfere with inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). researchgate.net

Future research should prioritize the use of advanced proteomic and genomic screening techniques to build a comprehensive profile of this compound's binding partners and modulated pathways. This will be crucial for understanding its polypharmacological effects and identifying new therapeutic indications.

| Identified Target/Pathway | Associated Disease/Process | Potential Research Focus |

| CFTR (Inhibition) | Cystic Fibrosis, Secretory Diarrhea, Polycystic Kidney Disease | Characterize the direct binding site; investigate effects on different CFTR mutations. |

| AMPK (Activation) | Diabetes, Cancer, Inflammatory Diseases, Polycystic Kidney Disease | Elucidate the mechanism of activation; explore therapeutic efficacy in relevant disease models. jst.go.jp |

| ERK1/2 & mTOR/S6K (Inhibition) | Polycystic Kidney Disease, Cancer | Validate inhibition in various cell types; determine the upstream mechanism of downregulation. researchgate.net |

| NF-κB & MAPK (Inhibition) | Inflammation, Cancer | Investigate the anti-inflammatory and anti-cancer potential of this compound specifically. researchgate.net |

Comprehensive Mapping of Biotransformation Pathways

Understanding how this compound is metabolized in the body is fundamental to its development as a therapeutic agent. This compound is itself a metabolite of isosteviol (B191626). nih.govsigmaaldrich.com Studies in both human and rat liver fractions have shown that isosteviol undergoes limited phase I biotransformation but is primarily metabolized via phase II glucuronidation to form an acyl-β-D-glucuronide. nih.govsigmaaldrich.com Research confirms that this compound is also subsequently metabolized into its own acyl-β-D-glucuronide in both humans and rats. nih.govsigmaaldrich.com

Further research using microbial transformation models has revealed additional metabolic pathways. Incubation of this compound with various fungal and bacterial strains, such as Absidia pseudocylindrospora and Aspergillus niger, has produced a range of hydroxylated metabolites, many of which were previously unknown. nih.gov Importantly, these biotransformed products have been shown to modulate the expression of steroidogenic genes, including steroidogenic factor-1 (SF-1) and cytochrome P450 side-chain cleavage (P450scc) enzyme, suggesting that the metabolites of this compound may possess distinct biological activities. nih.gov

| Biotransformation Process | Resulting Metabolite(s) | Significance |

| Phase II Metabolism (Human/Rat) | This compound acyl-β-D-glucuronide | Major clearance pathway; potential for drug-drug interactions. nih.govsigmaaldrich.com |

| Microbial Biotransformation | Various hydroxylated metabolites | Reveals potential for novel derivatives with unique biological activities (e.g., modulation of steroidogenic genes). nih.gov |

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The diterpenoid skeleton of this compound serves as a valuable scaffold for medicinal chemistry. The synthesis of analogues provides an avenue to enhance potency, improve selectivity for specific molecular targets, and optimize pharmacokinetic properties. This compound itself is readily synthesized from isosteviol through a selective reduction process using sodium borohydride (B1222165). researchgate.net

Extensive work on the parent compound, isosteviol, has demonstrated the feasibility of creating a diverse library of derivatives with a wide range of biological activities, including anticancer, anti-tuberculosis, and antiviral effects. researchgate.netmdpi.com Synthetic strategies have included the introduction of various functional groups and heterocyclic rings, leading to the creation of MOM-ether analogs, aminoalcohols, and macrocyclic derivatives. mdpi.comresearchgate.netmdpi.com These efforts have shown that modifications, for instance at the C-16 and C-19 positions, can significantly enhance cytotoxic activity against cancer cell lines. researchgate.netmdpi.com

Future synthetic efforts should focus on the rational design of this compound analogues. Guided by an understanding of its known molecular targets, chemists can synthesize new compounds with modifications aimed at increasing binding affinity and specificity for targets like AMPK or inhibiting specific inflammatory kinases. This approach will be instrumental in developing second-generation compounds with improved therapeutic indices.

Advanced Computational Modeling and Structure-Activity Relationship Studies

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for accelerating drug discovery. mdpi.comscik.org These methods establish a mathematical correlation between the chemical structure of a compound and its biological activity, guiding the design of more effective molecules. mdpi.com

QSAR studies have already been successfully applied to derivatives of the parent compound, isosteviol, to model their activity as inhibitors of enzymes like α-glucosidase and activated coagulation factor X (FXa). mdpi.commdpi.com These models help identify the key structural features responsible for a compound's activity. mdpi.com For example, in silico screening using a homology model of CFTR has been employed to identify novel modulators of the channel. nih.gov

Applying these advanced computational techniques to this compound is a logical next step. By building QSAR models for this compound and its synthesized analogues against targets like AMPK and CFTR, researchers can predict the activity of virtual compounds before committing to their synthesis. This in silico approach can significantly streamline the drug development process, reducing costs and time by prioritizing the synthesis of compounds with the highest probability of success.

| Computational Method | Application to this compound | Potential Outcome |

| QSAR (Quantitative Structure-Activity Relationship) | Model the relationship between structural features and activity against targets (e.g., AMPK, CFTR). | Guide the design of analogues with enhanced potency and specificity. mdpi.commdpi.com |

| Molecular Docking | Simulate the binding of this compound and its analogues into the active sites of target proteins. | Predict binding affinity and identify key intermolecular interactions. |

| Homology Modeling | Create 3D models of targets for which no crystal structure exists. | Enable structure-based drug design and virtual screening. nih.gov |

Development of Refined Analytical Protocols for Complex Biological Matrices

The ability to accurately and sensitively measure the concentration of this compound and its metabolites in biological samples (e.g., plasma, urine, tissues) is a prerequisite for preclinical and clinical development. The analysis of molecules within such complex biological matrices presents a significant challenge. science.gov

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of steviol-derived compounds. scispace.comresearchgate.net To achieve high sensitivity, especially at low concentrations, methods often involve a derivatization step. For instance, both steviol and this compound can be reacted with a fluorescent tag like 4-(bromomethyl)-7-methoxycoumarin, allowing for highly sensitive fluorescence detection. science.govacs.org In fact, this compound is frequently used as an internal standard for the precise quantification of steviol in various samples. science.govacs.org

Future efforts must focus on developing and validating robust analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior specificity and sensitivity. science.govnih.gov Furthermore, exploring modern sample preparation techniques, such as dried matrix spots (DMS), could offer significant advantages, including simplified sample collection and storage, improved analyte stability, and reduced costs. nih.gov The establishment of these refined analytical protocols is essential for conducting detailed pharmacokinetic, pharmacodynamic, and toxicological studies.

Q & A

Q. What are the established synthetic routes for dihydroisosteviol, and how can yield optimization be methodologically addressed?

this compound is synthesized via catalytic dehydrogenation of isosteviol using palladium-based catalysts under mild conditions. A study achieved 66% yield with >99% enantiomeric excess (e.e.) via tandem catalytic reactions, emphasizing ligand design (e.g., chiral oxazoline-pyridone ligands) and substrate compatibility . Yield optimization requires systematic variation of reaction parameters (catalyst loading, temperature, solvent) and characterization via NMR and HPLC to confirm purity.

Q. What pharmacological effects of this compound are supported by in vitro and in vivo evidence?

this compound inhibits CFTR-mediated Cl⁻ secretion in T84 colonic epithelial cells (IC₅₀ = 9.6 µM) and reduces cholera toxin-induced intestinal fluid secretion by 88.2% in mouse models . Methodologically, these findings are validated using dose-response assays, electrophysiological measurements (e.g., Ussing chambers), and closed-loop intestinal models. Cell viability is confirmed via MTT assays to exclude cytotoxicity .

Q. How can researchers assess this compound’s specificity for ion channels like CFTR?

Specificity is tested by comparing its effects on CFTR versus alternative channels (e.g., Ca²⁺-activated Cl⁻ channels, CaCCs). In T84 cells, this compound selectively inhibits CFTR without affecting CaCCs or cell viability, as shown through inhibitor profiling (e.g., CFTRinh-172) and patch-clamp electrophysiology .

Advanced Research Questions

Q. How should experimental designs address contradictions in catalytic compatibility, such as the inertness of oleanolic acid in dehydrogenation?

Structural and computational analyses (e.g., DFT calculations or molecular docking) can identify steric or electronic barriers in unreactive substrates like oleanolic acid. For example, oleanolic acid’s rigid triterpenoid framework may hinder catalyst access to β,γ-C–H bonds, necessitating tailored ligands or alternative reaction conditions .

Q. What advanced methodologies are recommended to enhance this compound’s synthetic scalability for structure-activity relationship (SAR) studies?

Scalable synthesis requires flow chemistry setups or immobilized catalysts to improve turnover frequency. Post-functionalization strategies (e.g., epoxidation, C–H alkenylation) enable SAR diversification, with yields ranging from 40% to 92% depending on reaction conditions . High-throughput screening can expedite optimization.

Q. How can researchers reconcile in vitro potency (IC₅₀) with in vivo efficacy for therapeutic translation?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling should integrate parameters like bioavailability, tissue distribution, and metabolite stability. The mouse closed-loop model demonstrates dose-dependent efficacy (50 µM reduces secretion by 88.2%), but species-specific CFTR expression and intestinal physiology must be accounted for .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects on cyst growth in polycystic kidney disease (PKD) models?

Use repeated-measure ANOVA to track cyst size changes over time in MDCK cells, complemented by Bonferroni post hoc tests for pairwise comparisons. Dose-response curves (log[inhibitor] vs. normalized response) validate potency, with p < 0.05 indicating significance .

Q. How can chemical proteomics identify off-target interactions of this compound beyond CFTR?

Employ thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to map protein-ligand interactions. Mass spectrometry-based chemoproteomics with photoaffinity probes can reveal binding partners in complex cellular lysates .

Methodological Best Practices

Q. What guidelines ensure reproducibility in this compound studies?

Follow the Beilstein Journal’s experimental reporting standards: document catalyst preparation, reaction conditions (time, temperature), and purity validation (HPLC, HRMS). Supplementary materials should include raw spectra and dose-response data .

Q. How can researchers validate this compound’s mechanism of action in new disease models?

Combine genetic knockdown (e.g., siRNA targeting CFTR) with functional assays (e.g., short-circuit current measurements). In PKD models, correlate CFTR inhibition with cyst volume reduction using MRI or confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.